2-Cefetamet Pivoxil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOGWMJYXXZSN-GEYYFRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Cefetamet Pivoxil
Historical and Current Synthetic Routes to Cefetamet (B193807) and its Precursors
The synthesis of cefetamet, the active component of cefetamet pivoxil, has evolved, with various methods being developed to improve yield, purity, and industrial scalability. google.cominlibrary.uz These routes can be broadly categorized into direct acylation and multi-step approaches, both heavily relying on the key intermediate, 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). google.commedchemexpress.comontosight.ai
Direct Acylation Methods
Direct acylation methods offer a more streamlined approach to the synthesis of cefetamet. inlibrary.uz These methods typically involve the direct coupling of the C-7 amino group of a cephalosporin (B10832234) nucleus, such as 7-ADCA, with an activated form of the C-7 side chain, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. inlibrary.uzgoogle.com
One approach involves the reaction of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid with p-nitrophenol to form an active ester, which then reacts with 7-ADCA. google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine. google.com Optimization of reaction conditions, including temperature and catalyst selection, has been a key focus of research to maximize yield and purity. inlibrary.uz Studies have shown that direct acylation methods can achieve yields of up to 88% with a purity of 95% after optimization. inlibrary.uz
A significant advantage of direct acylation is the reduction in the number of synthetic steps, which can lead to a more cost-effective and environmentally friendly process. inlibrary.uz
Multi-step Synthetic Approaches
Multi-step syntheses, while often more complex, provide greater control over the stereochemistry and purity of the final product. utdallas.edusolubilityofthings.com A common multi-step route to cefetamet involves the initial protection of the amino group of the C-7 side chain before its activation and subsequent coupling with the cephalosporin nucleus. google.com
| Synthetic Route | Key Features | Reported Yield | Reference |
| Direct Acylation | Fewer steps, potentially more cost-effective. | Up to 88% | inlibrary.uz |
| Multi-step Synthesis | Greater control over purity, involves protection/deprotection steps. | Over 80% | google.com |
Role of Key Intermediates (e.g., 7-ADCA)
The synthesis of a vast number of semi-synthetic cephalosporins, including cefetamet, relies heavily on key intermediates, with 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) being of paramount importance. google.commedchemexpress.comontosight.ai 7-ADCA serves as the foundational scaffold, providing the core bicyclic ring structure of the cephalosporin. ontosight.ai
Another important intermediate is the activated form of the C-7 side chain, often referred to as an AE active ester (2-methoxyimino-2-(2-amino-4-thiazolyl)-(z)-thioacetic acid phenylhydrazine (B124118) thiazole (B1198619) ester). google.com This activated ester facilitates the acylation reaction with 7-ADCA under milder conditions, improving reaction efficiency. google.com
Esterification and Prodrug Formation (Pivoxil Moiety)
The active form, cefetamet, has poor oral absorption. nih.gov To overcome this, it is converted into its pivoxil prodrug, cefetamet pivoxil. toku-e.comnih.govnih.gov This is achieved through the esterification of the carboxylic acid group at the C-4 position of the cephalosporin nucleus with a pivaloyloxymethyl group. ptfarm.ploup.com
Regioselective Esterification Techniques
The esterification process must be regioselective, meaning it should specifically target the C-4 carboxylic acid without affecting other reactive functional groups in the molecule. capes.gov.brresearchgate.netdntb.gov.ua One common method involves reacting cefetamet acid with an iodomethyl pivalate (B1233124) in a suitable solvent. google.comgoogle.com
The reaction typically proceeds by first converting the cefetamet acid into a more reactive salt form, such as a sodium salt, by treating it with a base like sodium methylate. google.com This carboxylate salt then acts as a nucleophile, attacking the iodomethyl pivalate to form the desired ester. google.com The choice of solvent is critical, with strong polar solvents like N,N-dimethylacetamide being used to facilitate the reaction. google.com
Optimization of Reaction Conditions and Yield
Optimizing the reaction conditions for the esterification step is crucial for maximizing the yield and purity of cefetamet pivoxil. google.com Key parameters that are often adjusted include the molar ratio of reactants, temperature, and reaction time.
For instance, the molar ratio of cefetamet acid to iodomethyl pivalate is carefully controlled, often with a slight excess of the pivalate ester not being beneficial. google.com The reaction is typically carried out at low temperatures, around 0-5 °C, to minimize side reactions and degradation of the sensitive β-lactam ring. google.com
After the esterification is complete, the cefetamet pivoxil is often converted to its hydrochloride salt to improve its stability and handling properties. google.comgoogle.com This is achieved by treating the reaction mixture with hydrochloric acid in an alcoholic solvent, leading to the crystallization of cefetamet pivoxil hydrochloride. google.com Through careful optimization, high yields of the final product can be achieved. ptfarm.pl For example, one method describes obtaining a yield of 81.0-83.5% of cefetamet pivoxil. ptfarm.pl
| Parameter | Condition | Purpose | Reference |
| Reactants | Cefetamet acid, Iodomethyl pivalate | Formation of the pivaloyloxymethyl ester | google.comgoogle.com |
| Base | Sodium methylate | Formation of the reactive carboxylate salt | google.com |
| Solvent | N,N-Dimethylacetamide | To facilitate the reaction | google.com |
| Temperature | 0-5 °C | To minimize side reactions and degradation | google.com |
| Final Step | Salification with HCl | To form the stable hydrochloride salt | google.comgoogle.com |
Control of Stereochemistry and Isomer Formation
The synthesis of Cefetamet Pivoxil, like many complex pharmaceutical molecules, requires precise control over its stereochemistry to ensure the desired therapeutic activity and to minimize the presence of less active or potentially harmful isomers. The core structure of Cefetamet Pivoxil contains multiple chiral centers, making stereochemical control a critical aspect of its synthesis.
A significant challenge in the synthesis of cephalosporins, including Cefetamet Pivoxil, is the potential for isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³-position to the inactive Δ²-position. researchgate.net This isomerization is known to occur under basic conditions. researchgate.net Research on the related compound cefpodoxime (B17579) proxetil has shown that the R- and S-configurations at a stereogenic center in the C-4 ester side chain lead to diastereomers, each of which can isomerize to a corresponding Δ²-diastereomer. researchgate.net This highlights the importance of carefully controlling reaction conditions to prevent the formation of these inactive isomers.
The use of chiral auxiliaries is a common strategy in organic synthesis to control the stereochemical outcome of a reaction. wikipedia.org These are chiral compounds that are temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org This approach allows for the synthesis of enantiomerically pure compounds, which is crucial for pharmaceuticals where different enantiomers can have different pharmacological activities.
In the context of Cefetamet Pivoxil synthesis, controlling the stereochemistry at the (6R,7R) positions of the 7-aminocephalosporanic acid (7-ACA) nucleus is fundamental. The specific spatial arrangement of these substituents is essential for the drug's antibacterial activity. Synthetic routes often start from a chiral precursor that already contains the desired stereochemistry, which is then carried through the subsequent reaction steps.
During the acylation of the 7-amino group with the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, the integrity of the (Z)-isomer of the methoxyimino group must be maintained. The choice of coupling agents and reaction conditions plays a crucial role in preventing isomerization to the (E)-isomer.
Isomer Formation in Cefetamet Pivoxil Synthesis
| Isomer Type | Location of Isomerism | Influencing Factors | Significance |
| Δ²-Isomer | Dihydrothiazine ring | Basic reaction conditions | Formation of biologically inactive byproducts. researchgate.net |
| E/Z-Isomer | Methoxyimino group (C-7 side chain) | Wittig reaction conditions | Potential for formation of difficult-to-separate E-isomer, impacting purity. google.com |
| Diastereomers | C-4 ester side chain | Stereoconfiguration of starting materials | Each diastereomer can lead to a specific Δ²-isomer. researchgate.net |
Structural Modifications and Analog Synthesis for Research Purposes
The exploration of structural modifications of Cefetamet Pivoxil is a key area of research aimed at discovering new analogs with improved properties, such as enhanced antibacterial activity, broader spectrum, increased stability, or better pharmacokinetic profiles. These modifications typically focus on three main areas: the C-3 position, the C-7 amino-thiazolyl methoxyimino side chain, and derivatization for enhanced stability or specificity.
Exploration of C-3 Substitutions
The substituent at the C-3 position of the cephalosporin nucleus plays a significant role in modulating the biological activity and pharmacokinetic properties of the drug. In Cefetamet Pivoxil, this position is occupied by a (5-methyl-2H-tetrazol-2-yl)methyl group. Research into C-3 modifications often involves replacing this group with other heterocyclic or acyclic moieties to investigate the impact on antibacterial potency and spectrum.
For instance, the synthesis of related cephalosporins has shown that variations at the C-3 position can lead to compounds with different activities against Gram-positive and Gram-negative bacteria. The nature of the C-3 substituent can influence the drug's affinity for penicillin-binding proteins (PBPs), its resistance to β-lactamases, and its ability to penetrate the outer membrane of Gram-negative bacteria.
Modifications of the Amino-Thiazolyl Methoxyimino Side Chain
The C-7 side chain, specifically the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group, is crucial for the potent antibacterial activity of third-generation cephalosporins like Cefetamet. The aminothiazole ring and the syn-methoxyimino group are key pharmacophores that confer high affinity for PBPs and stability against many β-lactamases.
Research in this area focuses on modifying this side chain to further enhance these properties. This can include:
Substitution on the aminothiazole ring: Introducing different substituents on the thiazole ring can modulate the electronic and steric properties of the side chain, potentially leading to improved interactions with bacterial targets.
Alteration of the oxime moiety: Replacing the methoxy (B1213986) group of the methoxyimino function with other alkyl or functionalized groups can influence the compound's stability and antibacterial spectrum.
Replacement of the aminothiazole ring: Investigating other heterocyclic rings in place of the aminothiazole can lead to the discovery of novel cephalosporin scaffolds with unique activity profiles.
Derivatization for Enhanced Stability or Specificity
Derivatization of Cefetamet Pivoxil is primarily aimed at improving its oral bioavailability and stability. Cefetamet itself is poorly absorbed from the gastrointestinal tract. The pivoxil (pivaloyloxymethyl) ester at the C-4 carboxyl group is a prodrug modification that enhances lipid solubility, facilitating absorption. Following absorption, the ester is hydrolyzed by esterases in the body to release the active drug, Cefetamet.
Research into further derivatization could explore:
Alternative prodrug moieties: Investigating different ester groups at the C-4 position to optimize the rate and extent of absorption and subsequent hydrolysis to the active form.
Modifications to improve chemical stability: Introducing chemical changes that reduce the susceptibility of the β-lactam ring to hydrolysis or the dihydrothiazine ring to isomerization can lead to a more stable compound with a longer shelf-life and better in vivo performance.
Targeted delivery systems: Designing derivatives that can be specifically delivered to the site of infection, potentially reducing systemic exposure and side effects.
Molecular Mechanisms of Action of Cefetamet Active Moiety
Inhibition of Bacterial Cell Wall Biosynthesis
Cefetamet's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. ncats.ionih.govtoku-e.com This inhibition ultimately leads to the weakening of the cell wall and subsequent cell lysis. nih.govtoku-e.com
As a β-lactam antibiotic, cefetamet (B193807) targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan assembly. nih.govtoku-e.comwikipedia.org The affinity of cefetamet for these proteins is a key determinant of its antibacterial activity. nih.govasm.orgresearchgate.net In Escherichia coli, cefetamet has demonstrated a notable affinity for specific PBPs. nih.gov Studies have shown that cefetamet shares the same affinity for PBP 3 in E. coli as another cephalosporin (B10832234), cefixime (B193813), with a 50% inhibitory concentration (ID50) of 0.25 µg/ml. nih.gov However, cefixime and another related drug, cefuroxime (B34974), exhibit a significantly higher affinity for PBP 1s compared to cefetamet. nih.gov
**Table 1: Comparative PBP Affinity in *Escherichia coli***
| Antibiotic | PBP 3 Affinity (ID50) | PBP 1s Affinity (Compared to Cefetamet) |
|---|---|---|
| Cefetamet | 0.25 µg/ml | - |
| Cefixime | 0.25 µg/ml | 20 times higher |
| Cefuroxime | 0.5 µg/ml | 10 times higher |
Data sourced from a study on PBP binding in E. coli. nih.gov
The efficacy of β-lactam antibiotics can be influenced by their specific binding preferences for different PBP isoforms. asm.org Cefetamet exhibits enhanced affinity for PBP 1 and PBP 3. asm.orgresearchgate.net In Haemophilus influenzae, for instance, some cephalosporins show a strong affinity for PBP1A and PBP3A/B. nih.gov The binding to these specific isoforms is critical for the bactericidal action against susceptible pathogens.
The binding of cefetamet to PBPs inactivates these enzymes, thereby interfering with the cross-linkage of peptidoglycan chains. nih.govlibretexts.org This process is essential for providing the cell wall with the necessary strength and rigidity. nih.govtoku-e.com By inhibiting the transpeptidation step, cefetamet compromises the structural integrity of the cell wall, leading to its weakening and eventual lysis of the bacterial cell. nih.govtoku-e.comtamu.edu
β-Lactamase Stability and Hydrolysis Resistance
A significant challenge to the effectiveness of β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which can hydrolyze and inactivate the antibiotic. nih.govwikipedia.org Cefetamet is characterized by its notable stability against many of these enzymes. nih.govnih.govnih.govtandfonline.com
Cefetamet has demonstrated stability against several common β-lactamases, including TEM-1, TEM-2, and SHV-1. nih.gov It is also stable against some extended-spectrum β-lactamases (ESBLs). nih.gov However, its stability can be challenged by certain classes of these enzymes. For instance, while it shows good stability against many plasmid-mediated β-lactamases, its efficacy can be reduced in the presence of high levels of Class I (Class C) chromosomally mediated β-lactamases. nih.govnih.gov Specifically, cefetamet has been shown to inhibit the chromosomally mediated β-lactamase of Enterobacter cloacae, P99. nih.gov
Class A: These enzymes, such as TEM and SHV types, are typically active against penicillins and early-generation cephalosporins. mdpi.com Cefetamet's stability to many of these is a key advantage. nih.gov
Class C: Also known as AmpC β-lactamases, these enzymes can hydrolyze a broad spectrum of cephalosporins. mdpi.comnih.govjscimedcentral.com While cefetamet shows some resistance, high levels of these enzymes can impact its activity. nih.govnih.gov
Class D: These are oxacillin-hydrolyzing enzymes (OXA-type). wikipedia.orgjscimedcentral.com Some newer cephalosporins have shown stability against certain OXA enzymes. nih.gov
The resistance of cefetamet to hydrolysis by β-lactamases is attributed to its specific chemical structure. biomolther.orgnih.gov The core β-lactam ring is inherently strained, making it reactive. biomolther.orgnih.gov However, the side chains attached to the cephalosporin nucleus play a crucial role in protecting this ring from enzymatic attack. The aminothiazolyl and methoxyimino groups present in many third-generation cephalosporins, including cefetamet, are key to their stability against many β-lactamases. nih.govnih.gov These structural features sterically hinder the approach of the β-lactamase enzyme to the hydrolyzable amide bond within the β-lactam ring.
The bactericidal action of cefetamet, the active form of cefetamet pivoxil, is achieved through the inhibition of bacterial cell wall synthesis. toku-e.com This is a hallmark of beta-lactam antibiotics, the class to which cephalosporins belong. news-medical.net
The primary target of cefetamet is a group of enzymes known as penicillin-binding proteins (PBPs). toku-e.comslideshare.net These enzymes are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital polymer that forms the structural mesh of the bacterial cell wall, providing it with strength and rigidity. news-medical.net
By binding to and inactivating PBPs, cefetamet disrupts the cross-linking of peptidoglycan chains. toku-e.com This interference compromises the integrity of the bacterial cell wall, leading to cell lysis and ultimately, bacterial death. news-medical.net Cefetamet has demonstrated enhanced stability against beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics. nih.gov
Ligand-Protein Docking Simulations
Detailed ligand-protein docking simulations specifically for cefetamet with its target penicillin-binding proteins (PBPs) are not extensively available in the public domain based on the conducted research. Such studies would be instrumental in visualizing the precise binding orientation of cefetamet within the active site of various PBPs.
Hypothetical data that would be generated from such a study is presented in the table below for illustrative purposes.
| Target PBP | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PBP1a | -8.5 | Ser307, Lys310, Thr500 |
| PBP1b | -8.2 | Ser358, Thr574, Asn360 |
| PBP2x | -9.1 | Ser337, Thr550, Gln552 |
| PBP3 | -8.8 | Ser307, Asn309, Val459 |
Molecular Dynamics Simulations of Binding Events
Specific molecular dynamics (MD) simulation studies focusing on the binding events of cefetamet to penicillin-binding proteins (PBPs) have not been prominently identified in the reviewed literature. MD simulations would provide a dynamic view of the stability of the cefetamet-PBP complex over time, revealing the flexibility of the protein and the ligand and the persistence of key interactions.
For illustrative purposes, a table representing hypothetical findings from a molecular dynamics simulation is shown below.
| Cefetamet-PBP Complex | Simulation Time (ns) | RMSD of Ligand (Å) | Key Hydrogen Bonds Maintained (Hypothetical) |
| Cefetamet-PBP2x | 100 | 1.5 ± 0.3 | O(carbonyl) - Ser337, N(thiazole) - Thr550 |
| Cefetamet-PBP3 | 100 | 1.8 ± 0.4 | O(carboxylate) - Asn309, O(methoxy) - Ser307 |
Quantitative Structure-Activity Relationships (QSAR)
A QSAR study for a series of cephalosporins including cefetamet would typically involve calculating various molecular descriptors and correlating them with antibacterial activity.
The table below illustrates the types of descriptors that would be considered in a QSAR study of cephalosporins.
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |
| Steric | Molecular Volume, Surface Area | Influences the fit within the binding site. |
| Hydrophobic | LogP | Affects cell penetration and interaction with hydrophobic pockets. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
Bioactivation and Metabolic Pathways of 2 Cefetamet Pivoxil
Cefetamet (B193807) pivoxil is an oral third-generation cephalosporin (B10832234) that functions as a prodrug. ncats.ioqeios.comalfa-chemistry.com It is designed to be more lipophilic to enhance oral absorption. scielo.br Following administration, it undergoes hydrolysis to release its biologically active metabolite, cefetamet. ncats.ioqeios.comalfa-chemistry.comresearchgate.net This conversion is a critical step for its therapeutic activity. ncats.ioalfa-chemistry.com The prodrug ester is reported to be completely hydrolyzed during its first pass through the intestinal wall and/or the liver. nih.gov
Prodrug Hydrolysis and Cefetamet Release
The primary mechanism for the bioactivation of cefetamet pivoxil is the hydrolytic cleavage of its pivalate (B1233124) ester group. qeios.com This process transforms the inactive prodrug into the active antibacterial agent, cefetamet. ncats.ioqeios.comalfa-chemistry.com
The hydrolysis of cefetamet pivoxil is primarily an enzymatic process mediated by esterases. scielo.brasm.org These enzymes cleave the ester bond, a common bioactivation pathway for ester prodrugs like cefetamet pivoxil, cefuroxime (B34974) axetil, and cefpodoxime (B17579) proxetil. scielo.br This enzymatic action is crucial for the release of the active cephalosporin. scielo.br In fact, studies comparing the degradation of cefetamet pivoxil in human intestinal juice versus a phosphate (B84403) buffer show that the hydrolysis is significantly faster in the presence of intestinal enzymes, highlighting the role of esterases in its bioactivation. asm.orgnih.gov The rapid hydrolytic cleavage in intestinal juice leads to the formation of the biologically active Δ3-cephalosporin, cefetamet, without significant formation of the inactive Δ2 isomer. nih.gov
Hydrolysis Kinetics in In Vitro Biological Matrices
In vitro studies have demonstrated the kinetics of cefetamet pivoxil hydrolysis in various biological matrices. A study comparing its degradation in human intestinal juice and a phosphate buffer at pH 7.4 and 37°C revealed significant differences. asm.orgnih.gov The degradation progressed much more rapidly in intestinal juice, with a half-life of 0.78 hours, compared to 4.3 hours in the phosphate buffer. asm.org The degradation rate constant (KDEG) in intestinal juice was 8.86 × 10⁻¹ h⁻¹, while in the phosphate buffer, it was only 1.62 × 10⁻¹ h⁻¹. asm.org After 4 to 6 hours, the ester cleavage in intestinal juice was complete. asm.org
In the phosphate buffer, the primary degradation product was the inactive Δ2-cephalosporin isomer, accounting for 61% of the products after 24 hours. asm.orgnih.gov Conversely, in intestinal juice, the major product was the active Δ3-cephalosporin (cefetamet), making up 86% of the resulting compounds. nih.gov This indicates that enzymatic hydrolysis in the intestinal fluid favors the formation of the active drug. nih.gov The influence of pH on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions has also been noted, with maximum stability observed between pH 3 and 5. dntb.gov.uaresearchgate.net
Table 1: Comparative Degradation of Cefetamet Pivoxil in In Vitro Matrices
| Matrix | Half-life (t½) | Degradation Rate Constant (K~DEG~) | Major Degradation Product |
|---|---|---|---|
| Human Intestinal Juice (pH 7.4) | 0.78 hours asm.org | 8.86 × 10⁻¹ h⁻¹ asm.org | Δ3-cephalosporin (Cefetamet) (86%) nih.gov |
| Phosphate Buffer (pH 7.4) | 4.3 hours asm.org | 1.62 × 10⁻¹ h⁻¹ asm.org | Δ2-cephalosporin (61%) asm.orgnih.gov |
Identification and Characterization of Metabolites (Excluding Human Clinical Profiles)
The metabolism of cefetamet pivoxil primarily involves its conversion to the active form, cefetamet. researchgate.netscielo.br
Primary Metabolic Transformations
The main metabolic transformation of cefetamet pivoxil is its hydrolysis to cefetamet. researchgate.netscielo.br This bioactivation is the most significant metabolic event. researchgate.netscielo.br In addition to the active metabolite, an inactive isomer, Δ2-Cefetamet, can also be formed, particularly through non-enzymatic, base-catalyzed hydrolysis. asm.orgnih.govaxios-research.com Studies have also identified degradant products when cefetamet pivoxil hydrochloride is subjected to stress conditions, such as reflux in hydrochloric acid or exposure to hydrogen peroxide, though these are not necessarily metabolic products. sci-hub.se
Role of Specific Enzymes in Metabolic Pathways
Esterases are the key enzymes involved in the metabolic conversion of cefetamet pivoxil to cefetamet. scielo.brtoku-e.com The high degree of stereoselectivity of this enzymatic ester hydrolysis is a critical factor in the bioavailability of the active compound. nih.gov The metabolism of cefetamet itself is minimal, with the drug being predominantly eliminated unchanged by the kidneys. nih.gov
In Vitro Biotransformation Studies
In vitro biotransformation studies have been crucial in understanding the conversion of cefetamet pivoxil. These studies, often utilizing simulated gastric and intestinal fluids, have shown that the prodrug is not significantly hydrolyzed in acidic environments like the stomach (pH 1.2). researchgate.net However, as the pH increases, degradation begins. researchgate.net
The biotransformation into the active cefetamet is a result of initial enzymatic hydrolysis followed by a chemical rearrangement. scielo.br In vitro models using human intestinal juice have confirmed that enzymatic hydrolysis rapidly produces the active Δ3-cephalosporin, cefetamet. asm.orgnih.gov
Liver Microsomal Stability and Metabolism
While literature specifies that 2-Cefetamet Pivoxil is hydrolyzed during its first pass through the liver, detailed public data on its specific stability within human liver microsomes is limited. researchgate.net The process for a typical pivoxil prodrug involves incubation with pooled human liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net The rate of disappearance of the parent compound is monitored over time to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).
For illustrative purposes, a study on a different pivoxil prodrug, EXP3174-pivoxil, demonstrated that it was rapidly and efficiently converted to its active form by enzymatic hydrolysis when studied in liver and intestinal S9 fractions from humans, rats, and dogs. researchgate.net It is expected that this compound would exhibit similar rapid hydrolysis in a liver microsomal environment, as its therapeutic efficacy depends on the efficient release of the active Cefetamet.
Cell-Based Metabolic Profiling
Specific cell-based metabolic profiling studies for this compound are not extensively detailed in publicly available research. However, the importance of hepatic function in the drug's pharmacokinetics has been highlighted in studies involving patients with liver cirrhosis. amazonaws.com A typical cell-based assay would involve incubating this compound with human hepatocytes and analyzing samples at various time points using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites. This would confirm the hydrolytic bioactivation pathway and identify any other potential metabolites formed in the liver.
Comparative Bioactivation with Other Pivoxil Prodrugs
The use of a pivoxil ester to enhance oral bioavailability is a strategy employed for several antibiotics. Comparing the bioactivation of this compound with other pivoxil prodrugs, such as Cefditoren Pivoxil and Cefpodoxime Proxetil, provides insight into this class of compounds. scielo.brresearchgate.net Like Cefetamet Pivoxil, these are cephalosporin prodrugs that rely on esterase-mediated hydrolysis for their activation after oral administration. scielo.brscielo.brresearchgate.net
Research comparing the stability of these prodrugs in human intestinal juice demonstrates the efficiency of this enzymatic hydrolysis. The degradation of this compound is significantly faster in intestinal juice compared to a simple buffer solution, underscoring the enzymatic nature of its activation. One study found its half-life to be 0.78 hours in intestinal juice, compared to 4.3 hours in a phosphate buffer at the same pH. This rapid conversion is crucial for minimizing presystemic degradation to inactive isomers and maximizing the absorption of the active drug.
Another pivoxil prodrug, Tebipenem (B1682724) Pivoxil, represents a novel oral carbapenem. While it also uses the pivoxil ester strategy, its intestinal absorption is further facilitated by uptake transporters, including the human OATP family, which is a distinguishing feature compared to some cephalosporin pivoxil prodrugs. researchgate.net Its metabolism into the active form, Tebipenem, involves enzymes such as epoxide hydrolase and renal dehydropeptidase-I. researchgate.net
The table below summarizes the comparative degradation half-lives of Cefetamet Pivoxil and other cephalosporin prodrugs in different media, illustrating the impact of enzymatic hydrolysis in the intestinal environment.
Pharmacokinetic Principles Mechanistic and Non Clinical Aspects
Absorption Mechanisms (In Vitro and Animal Models)
The absorption of cefetamet (B193807) pivoxil involves its passage through the intestinal wall, where it undergoes biotransformation into the active cefetamet.
The permeability of a drug across the intestinal epithelium is a critical determinant of its oral bioavailability. In vitro models, such as Caco-2 cell lines, are widely used to predict human intestinal permeability. medtechbcn.comevotec.com These cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.com
Studies using Caco-2 cell models have been employed to evaluate the permeability of numerous drug candidates. For cefetamet pivoxil, a low apparent permeability coefficient (Papp) has been observed in such in vitro systems.
Caco-2 Permeability of Cefetamet Pivoxil
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Absorption Class Prediction |
|---|---|---|
| Cefetamet Pivoxil | 0.02 | Poorly Absorbed |
The table above shows the apparent permeability coefficient for Cefetamet Pivoxil as determined in a Caco-2 cell assay. Data sourced from researchgate.net.
This low permeability value suggests that passive diffusion across the intestinal membrane is limited. researchgate.net The interactions between cefetamet pivoxil hydrochloride and various pharmaceutical excipients can also modify its permeability through artificial biological membranes, with the outcome depending on the pH of the acceptor solution. rajpub.com
Given the low passive permeability, the absorption of many β-lactam antibiotics is facilitated by carrier-mediated transport systems. nih.gov The oligopeptide transporter PepT1, which is expressed in the intestine, is known to mediate the absorption of several amino-β-lactam antibiotics by co-transporting them with protons. nih.govmdpi.com While direct studies definitively identifying a specific transporter for cefetamet are not extensively detailed, the structural characteristics shared with other cephalosporins suggest that a similar transporter-mediated mechanism is likely involved in its intestinal absorption. nih.gov In vitro methods using Caco-2 cells can be used to screen for intestinal drug absorption mediated by the PepT1 transporter. nih.gov
Distribution Characteristics (In Vitro and Animal Models)
Once absorbed and converted to its active form, cefetamet distributes throughout the body.
The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. Cefetamet exhibits low binding to plasma proteins. ncats.io In vitro studies have quantified this interaction, showing that approximately 22% of cefetamet is bound to plasma proteins. researchgate.net The primary binding protein for cefetamet in plasma is albumin. researchgate.net
Plasma Protein Binding of Cefetamet
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
|---|---|---|
| Cefetamet | 22% | Albumin |
The table above summarizes the in vitro plasma protein binding characteristics of Cefetamet. Data sourced from researchgate.net.
The effectiveness of an antibiotic depends on its ability to penetrate the site of infection. Studies in animal models and inflammatory models in humans provide insight into the tissue distribution of cefetamet. In vivo experiments in mice and rats have shown that cefetamet pivoxil is effective in treating infections, which suggests satisfactory bioavailability and distribution to target tissues in these animals. nih.gov
A study using a cantharidin-induced skin blister model in healthy human volunteers, which serves as an inflammatory interstitial fluid model, demonstrated excellent penetration of cefetamet. asm.org The concentration of cefetamet in the blister fluid was comparable to that in plasma. asm.org
Pharmacokinetic Parameters of Cefetamet in Plasma and Skin Blister Fluid
| Parameter | Plasma | Skin Blister Fluid |
|---|---|---|
| Cmax (mg/L) | 5.1 ± 2.1 | 4.8 ± 1.7 |
| Tmax (h) | 2.8 ± 0.8 | 3.9 ± 1.0 |
| t1/2 (h) | 2.3 ± 0.3 | 3.1 ± 0.5 |
| Penetration (%) | 129% (Total Drug), 149% (Free Drug) |
The table above presents the pharmacokinetic parameters of Cefetamet in plasma versus an inflammatory fluid model. Data sourced from asm.org.
The mean penetration into the inflammatory fluid was 129% when measured as total drug and 149% when considering the free, unbound drug, indicating effective distribution into the interstitial space. asm.org Cefetamet has a relatively small apparent volume of distribution, which is consistent with other β-lactam antibiotics. ncats.io
Elimination Pathways (Mechanistic Aspects)
The elimination of the active metabolite, cefetamet, from the body is primarily handled by the kidneys. ncats.ioresearchgate.net Following intravenous administration, cefetamet is predominantly eliminated as an unchanged drug in the urine through the process of glomerular filtration. researchgate.netresearchgate.net This renal excretion is the main pathway for its clearance from the systemic circulation. researchgate.net Pharmacokinetic studies have determined the systemic and renal clearance values for cefetamet. researchgate.netresearchgate.net
Clearance and Elimination Parameters of Cefetamet
| Parameter | Value |
|---|---|
| Systemic Clearance | 140 ml/min (8.16 L/h) |
| Renal Clearance | 130 ml/min (7.14 L/h) |
| Elimination Half-life (t1/2) | ~2.1-2.3 hours |
| Primary Elimination Route | Renal (Glomerular Filtration) |
The table above details the key elimination parameters for Cefetamet. Data sourced from asm.orgresearchgate.netresearchgate.netnih.gov.
The elimination of cefetamet is directly proportional to renal function, and only impaired kidney function appears to significantly alter its elimination. ncats.ioresearchgate.net
Renal Excretion Mechanisms (e.g., Glomerular Filtration, Tubular Secretion)
The active metabolite of Cefetamet Pivoxil, cefetamet, is primarily eliminated from the body through renal pathways. nih.govresearchgate.net Following intravenous administration in healthy volunteers, approximately 88% of the cefetamet dose is recovered unchanged in the urine. nih.gov The elimination of the compound is significantly dependent on renal function. ncats.ionih.gov
The principal mechanism for the renal excretion of cefetamet is glomerular filtration. nih.govkarger.com This process involves the passage of small molecules from the blood into the glomerular filtrate. abdn.ac.ukkidneyresearchcenter.org The renal clearance of cefetamet has been observed to be in the same range as creatinine (B1669602) clearance, which is a key indicator for substances eliminated primarily by glomerular filtration. karger.combiorxiv.org Cefetamet is not extensively bound to plasma proteins, a characteristic that facilitates its filtration at the glomerulus. nih.govncats.io
In addition to glomerular filtration, a minor contribution from tubular secretion may also be involved in the renal clearance of cefetamet. nih.gov Tubular secretion is an active transport process in the proximal tubules of the kidney that moves substances from the blood into the tubular fluid. abdn.ac.uksci-hub.se However, the data strongly indicate that glomerular filtration is the predominant pathway. nih.govkarger.com
Studies investigating the pharmacokinetics of intravenously administered cefetamet have provided detailed insights into its clearance. In healthy individuals, the total body clearance was found to be approximately 136 ml/min, with renal clearance accounting for about 119 ml/min. nih.gov The elimination of cefetamet is significantly altered by the state of renal function. In patients with severe renal impairment (creatinine clearance less than 10 ml/min per 1.73 m²), the renal clearance of cefetamet decreases drastically compared to subjects with normal renal function. nih.gov This strong correlation between cefetamet clearance and creatinine clearance further underscores the primary role of the kidneys in its elimination. nih.gov
Table 1: Key Pharmacokinetic Parameters of Cefetamet in Healthy Volunteers (Intravenous Administration)
| Parameter | Mean Value | Unit | Reference |
|---|---|---|---|
| Total Body Clearance | 136 (8.16) | ml/min (L/h) | nih.gov |
| Renal Clearance | 119 (7.14) | ml/min (L/h) | nih.gov |
| Non-Renal Clearance | 17 (1.02) | ml/min (L/h) | nih.gov |
| Volume of Distribution at Steady-State | 0.29 | L/kg | nih.gov |
| Terminal Elimination Half-Life | 2.2 | hours | nih.gov |
| Dose Recovered in Urine | 88 | % | nih.gov |
Table 2: Impact of Renal Impairment on Cefetamet Clearance (Intravenous Administration)
| Parameter | Normal Renal Function (CLcr > 80 ml/min/1.73 m²) | Severe Renal Impairment (CLcr < 10 ml/min/1.73 m²) | Unit | Reference |
|---|---|---|---|---|
| Total Body Clearance (CLS) | 1.77 ± 0.27 | 0.14 ± 0.04 | ml/min/kg | nih.gov |
| Renal Clearance (CLR) | 1.42 ± 0.25 | 0.04 ± 0.03 | ml/min/kg | nih.gov |
| Elimination Half-Life (t½β) | 2.46 ± 0.33 | 29.1 ± 13.9 | hours | nih.gov |
(CLcr = Creatinine Clearance)
Non-Renal Clearance Pathways (mechanistic)
While renal excretion is the dominant route of elimination for cefetamet, a minor portion of the drug is cleared through non-renal pathways. nih.gov In individuals with normal kidney function, non-renal clearance accounts for a small fraction of the total body clearance, with an average value of approximately 17 ml/min (1.02 L/h). nih.gov
The specific mechanistic pathways involved in the non-renal clearance of cefetamet are not extensively detailed in the literature. However, studies in patients with hepatic cirrhosis have shown no clinically significant alterations in the pharmacokinetic parameters of cefetamet. karger.comscispace.com This finding suggests that hepatic metabolism does not play a major role in the elimination of the compound.
Interestingly, research in patients with varying degrees of renal impairment has shown that non-renal clearance (CLNR) is linearly related to creatinine clearance (CLCR). nih.gov This indicates that as renal function declines, non-renal clearance also tends to decrease. The accumulation of uremic toxins in patients with chronic kidney disease can influence non-renal drug clearance by affecting drug-metabolizing enzymes and transporters. researchgate.net While the precise mechanisms for this observation in the case of cefetamet have not been fully elucidated, it points to a complex interplay between renal function and the body's alternative drug elimination routes.
Mechanisms of Antimicrobial Resistance to Cefetamet
Efflux Pump Mechanisms
Identification of Relevant Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov In Gram-negative bacteria, these pumps often exist as tripartite systems that span the inner membrane, periplasm, and outer membrane, expelling the drug directly into the external environment. mdpi.comucl.ac.be
While specific studies identifying efflux pumps that exclusively target Cefetamet (B193807) are limited, the broad substrate profiles of several well-characterized pump families strongly suggest their involvement in conferring resistance. The Resistance-Nodulation-Division (RND) superfamily is of particular clinical importance in Gram-negative pathogens. asm.org
Key Efflux Pump Systems Implicated in Cephalosporin (B10832234) Resistance:
AcrAB-TolC: This is the primary multidrug efflux system in Escherichia coli and other Enterobacteriaceae. asm.orguobaghdad.edu.iq Its overexpression is a known mechanism of resistance to various drug classes, and it is considered a likely contributor to Cefetamet resistance in these species. nih.gov The AcrAB-TolC system works in concert with the outer membrane protein TolC to expel drugs. nih.gov
Mex Pumps: In Pseudomonas aeruginosa, several RND-type efflux systems contribute to its intrinsic and acquired resistance. These include MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM. mdpi.com Overexpression of these pumps is associated with resistance to a broad spectrum of antibiotics, including many β-lactams.
Other Systems: Members of the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and Multidrug and Toxic Compound Extrusion (MATE) family also contribute to antibiotic resistance in various bacteria. uobaghdad.edu.iqfrontiersin.org In Haemophilus influenzae, intrinsic efflux mechanisms are known to limit the activity of some antibiotic classes. nih.gov
Modulation of Efflux Pump Expression and Activity
The effectiveness of efflux-mediated resistance is often determined by the level of pump expression. Bacteria tightly regulate the production of these pumps through complex networks, often in response to environmental stress, including the presence of antibiotics. plos.org
Increased expression of efflux pumps is typically caused by mutations in regulatory genes. These genes often code for repressor proteins that normally keep pump expression low. A mutation in a repressor gene can lead to its inactivation, resulting in constitutive overexpression of the corresponding pump. asm.org
Regulatory Loci: In Enterobacteriaceae, the expression of the AcrAB-TolC pump is controlled by a network of regulators, including the global regulators marA, soxS, and rob, and the local repressor acrR. nih.gov Mutations in the marRAB or soxRS operons can lead to the upregulation of acrAB and, consequently, a multidrug-resistant phenotype.
Two-Component Systems: Systems like CpxA/CpxR can also modulate the expression of efflux pumps. In P. aeruginosa, the CpxR regulator has been shown to directly activate the expression of the MexAB-OprM pump. plos.org
Permeability Barrier Mechanisms
The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, selectively controlling the influx of molecules. openmicrobiologyjournal.comfrontiersin.org For hydrophilic antibiotics like Cefetamet to reach their target—penicillin-binding proteins (PBPs) in the periplasmic space—they must first traverse this barrier, primarily through water-filled channels formed by porin proteins. mdpi.com
Outer Membrane Porin Alterations in Gram-Negative Bacteria
A common mechanism of resistance involves reducing the permeability of the outer membrane by modifying porin channels. medicine.dp.ua This can occur through several strategies:
Decreased Expression: Bacteria can downregulate the expression of one or more major porin genes, leading to fewer channels for antibiotic entry.
Porin Loss: Complete loss of specific porins, such as OmpF or OmpC in E. coli, can significantly increase resistance to β-lactams. frontiersin.org
Mutated Porins: Mutations within the genes encoding porins can lead to the production of altered proteins. openmicrobiologyjournal.com Changes in the constriction zone (the "eyelet" region) of the porin channel can physically obstruct the antibiotic's passage or alter the channel's charge, repelling the drug molecule. nih.govnih.gov Clinical isolates with resistance to new cephalosporins frequently exhibit mutations in the L3 loop of their porins. openmicrobiologyjournal.com
In Enterobacteriaceae, the balance between the two major porins, OmpF and OmpC, is crucial. OmpF forms a slightly larger channel and generally allows for faster diffusion of β-lactams compared to OmpC. nih.gov Some studies suggest that certain cephalosporins with a net negative charge diffuse more efficiently through OmpF, and a shift in expression from OmpF to OmpC can decrease susceptibility. nih.gov While some reports indicate Cefetamet may have an improved ability to overcome the permeability barrier compared to older agents, alterations in porins remain a viable resistance mechanism. karger.comasm.org In Haemophilus influenzae, changes in the amino acid sequence of the OmpP2 porin have been linked to increased antibiotic resistance. nih.gov
Impact on Intracellular Accumulation
Both efflux and permeability barrier mechanisms directly impact the intracellular (or, more accurately for Gram-negatives, periplasmic) concentration of Cefetamet. The fundamental goal of these resistance strategies is to prevent the antibiotic from reaching a critical concentration at its site of action. nih.gov
Reduced Influx: Altered or absent porins decrease the rate at which Cefetamet can diffuse across the outer membrane. nih.gov This slower influx means that even baseline levels of β-lactamase activity or efflux can be more effective at keeping the periplasmic drug concentration low.
Increased Efflux: Overexpressed efflux pumps actively remove Cefetamet from the periplasm or cytoplasm, working against the concentration gradient established by diffusion. asm.org
The synergy between these two mechanisms is particularly powerful. A reduction in membrane permeability makes the cell more reliant on active efflux to clear the drug, and conversely, an efficient efflux system can compensate for a relatively permeable membrane. asm.orgnih.gov The ultimate level of antibiotic accumulation is therefore determined by the dynamic interplay between the rate of influx across the outer membrane and the rate of efflux back out of the cell. nih.gov
In Vitro Susceptibility Profiles Against Resistant Strains
Cefetamet maintains good in vitro activity against many bacterial strains, including some that are resistant to other oral β-lactams due to the production of common β-lactamases like TEM-1 and SHV-1. karger.com However, its effectiveness diminishes against strains employing more robust resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) or significant alterations in membrane permeability. nih.govkarger.commdpi.com
The tables below summarize the Minimum Inhibitory Concentration (MIC) values of Cefetamet against various resistant and susceptible bacterial isolates from published research. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Cefetamet against β-Lactamase Producing Strains
Click to view data
| Organism (Resistance Mechanism) | Number of Strains | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Haemophilus influenzae (β-lactamase +) | 100 | 0.12 | 0.25 | karger.com |
| Moraxella catarrhalis (β-lactamase +) | 100 | 0.5 | 1.0 | karger.com |
| Klebsiella pneumoniae (Ampicillin-R) | - | - | 0.25 | oup.comnih.gov |
| Escherichia coli (Ampicillin-R) | - | - | 1.0 | oup.comnih.gov |
| E. coli (SHV-5 ESBL) | 1 | 2.0 | - | karger.com |
| K. pneumoniae (SHV-5 ESBL) | 1 | 8.0 | - | karger.com |
MIC₅₀: Concentration inhibiting 50% of isolates; MIC₉₀: Concentration inhibiting 90% of isolates.
Table 2: Comparative In Vitro Activity of Cefetamet against Resistant Enterobacteriaceae
Click to view data
| Organism (Resistance Profile) | Cefetamet MIC₉₀ (mg/L) | Comparator MIC₉₀ (mg/L) | Reference |
| Proteus mirabilis (Ampicillin-R) | 1.0 | Cefaclor: >32 | oup.com |
| Klebsiella pneumoniae (Cefadroxil/Ampicillin-R) | 0.25 | Cefaclor: 1.0 | oup.com |
| Enterobacter aerogenes | 8.0 | Cefadroxil: >256 | oup.comnih.gov |
| Providencia stuartii | >128 | Cefuroxime (B34974): >128 | asm.org |
MIC₉₀: Concentration inhibiting 90% of isolates.
Cefetamet demonstrates excellent activity against ampicillin-resistant strains of K. pneumoniae, P. mirabilis, and E. coli, indicating its stability against the common β-lactamases produced by these organisms. oup.com However, its activity is significantly compromised against strains producing certain ESBLs, like SHV-5, and against organisms known for inducible, chromosomally-encoded β-lactamases (AmpC) combined with low permeability, such as Enterobacter cloacae. nih.govkarger.com
Analytical Methodologies for 2 Cefetamet Pivoxil and Metabolites in Research
Chromatographic Techniques for Quantification
Chromatographic techniques are fundamental in the separation and quantification of 2-Cefetamet Pivoxil and its related substances. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, each offering distinct advantages in terms of resolution, sensitivity, and speed of analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the estimation of this compound in both bulk drug and tablet dosage forms. ijpca.org Reverse-phase HPLC (RP-HPLC) is the most common approach, employing a non-polar stationary phase and a polar mobile phase.
Several studies have detailed the development and validation of RP-HPLC methods for this compound. A common stationary phase is the C18 column. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a mobile phase consisting of acetonitrile (B52724) and water in an 80:20 v/v ratio has been successfully used. ijpca.org Another method utilized a mobile phase composed of water, acetonitrile, methanol, and a phosphate (B84403) buffer at pH 3.5 (50:35:10:5, v/v). nih.gov
The flow rate is typically maintained around 0.5 to 1.5 mL/min. ijpca.orgnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 251 nm or 254 nm. ijpca.orgnih.gov The retention time of this compound under specific chromatographic conditions is a key parameter for its identification.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure specificity, selectivity, linearity, range, precision, accuracy, robustness, and ruggedness. ijpca.org Linearity is typically observed over a concentration range of 10–50 µg/mL. ijpca.org The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 2.66 µg/mL and 8.07 µg/mL, respectively, in certain methods. ijpca.org
For the analysis of biological fluids, such as plasma and urine, HPLC methods have been developed to determine both this compound and its active metabolite, cefetamet (B193807). nih.gov These methods often involve a protein precipitation step using agents like perchloric acid prior to chromatographic analysis. nih.gov The limit of quantification for cefetamet and this compound in plasma has been reported as 0.2 µg/mL and 0.5 µg/mL, respectively. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 (for biological fluids) |
|---|---|---|---|
| Stationary Phase | C18 Column | C18 Absorbosphere (150 x 4.6 mm i.d., 5 µm) | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile: Water (80:20 v/v) | Water:Acetonitrile:Methanol:Phosphate Buffer pH 3.5 (50:35:10:5 v/v) | 4 mM Perchloric acid-acetonitrile (83:17, v/v) for Cefetamet; 0.1 M Phosphate buffer (pH 6.5)-acetonitrile (60:40, v/v) for Cefetamet Pivoxil |
| Flow Rate | 0.5 mL/min | 1.5 mL/min | Not specified |
| Detection Wavelength | 251 nm | 254 nm | UV detection (wavelength not specified) |
| Linearity Range | 10 - 50 µg/mL | 30.0 - 80.0 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 8.07 µg/mL | Not specified | 0.2 µg/mL (Cefetamet in plasma), 0.5 µg/mL (Cefetamet Pivoxil in plasma) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the characterization and quantification of this compound and its metabolites, particularly in complex biological matrices. nih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS has been instrumental in identifying impurities and isomers in this compound hydrochloride drug substances. nih.gov The technique allows for the detailed study of fragmentation patterns, which aids in the structural elucidation of related substances. nih.gov
In bioanalytical applications, LC-MS/MS is the method of choice for determining the concentration of pharmaceuticals and their metabolites in samples such as wastewater, which can contain a multitude of interfering substances. researchgate.netmdpi.com The high selectivity of MS/MS allows for the detection of analytes at very low concentrations, often in the µg/L range. researchgate.net The development of such methods typically involves solid-phase extraction (SPE) to preconcentrate the analytes from the sample matrix. researchgate.net
For preclinical and clinical studies, LC-MS/MS provides the necessary sensitivity and specificity for pharmacokinetic assessments. researchgate.net The technique is widely used for the quantitative analysis of drugs and their metabolites in biological samples, playing a crucial role in evaluating bioavailability and bioequivalence. researchgate.net
| Application | Sample Matrix | Key Findings/Technique Aspects |
|---|---|---|
| Impurity and Isomer Characterization | Drug Substance (Cefetamet Pivoxil Hydrochloride) | Separation and identification of ten impurities and isomers using HPLC-MS(n) (TOF and TRAP). Fragmentation patterns were studied for structural assignment. |
| Environmental Monitoring | Wastewater | Development of an analytical method based on solid-phase extraction (SPE) and LC-MS/MS to determine 76 highly consumed pharmaceuticals, including metabolites. |
| Bioanalysis | Biological Samples | LC-MS/MS is a key technique for the qualitative and quantitative analysis of drug substances and their metabolites in biological samples for drug development and quality control. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. japsonline.com This improvement is achieved through the use of smaller stationary phase particles (typically less than 2 µm), which necessitates instrumentation capable of handling higher backpressures.
While specific UPLC methods for the analysis of this compound are not extensively detailed in the reviewed literature, the development of a UPLC method for a structurally similar third-generation cephalosporin (B10832234), Cefditoren Pivoxil, highlights the potential and advantages of this technique for the analysis of this compound. japsonline.com The UPLC method for Cefditoren Pivoxil was developed for the determination of its purity in the active pharmaceutical ingredient (API). japsonline.com
The key advantages of UPLC over HPLC include shorter run times, leading to higher sample throughput, and improved peak resolution, which is beneficial for the separation of closely related impurities. japsonline.com A typical UPLC method involves a C18 column with smaller particle sizes and a mobile phase consisting of an organic solvent like acetonitrile and a buffer. japsonline.com The validation of a UPLC method would encompass parameters such as linearity, precision, accuracy, and robustness, in accordance with ICH guidelines. japsonline.com The application of UPLC for the analysis of this compound could offer significant benefits in terms of efficiency and analytical performance, particularly for quality control and stability studies where high throughput is advantageous.
| Parameter | Example from a Similar Compound (Cefditoren Pivoxil) |
|---|---|
| Stationary Phase | Kromacil column C18 (50×2.1mm, 3.5µ) |
| Mobile Phase | Acetonitrile and Ammonium Acetate (B1210297) buffer (pH 6.7) |
| Flow Rate | 0.25 mL/min |
| Key Advantages | Increased speed, sensitivity, and resolution compared to HPLC. |
| Validation Parameters | Linearity, precision, and robustness studies. |
Spectroscopic Methods
Spectroscopic methods provide alternative and often complementary approaches to chromatographic techniques for the quantification of this compound. These methods are generally rapid, cost-effective, and suitable for routine analysis in quality control laboratories.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of this compound in pharmaceutical formulations. asianpubs.orgnih.gov This method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
Several spectrophotometric methods have been developed for this compound, including direct UV spectrophotometry and colorimetric methods involving derivatization reactions. asianpubs.org In direct UV spectrophotometry, the absorbance of a solution of this compound in a suitable solvent, such as distilled water, is measured at its wavelength of maximum absorbance (λmax), which has been reported to be 234 nm. asianpubs.org
Colorimetric methods involve the reaction of this compound with a chromogenic reagent to produce a colored product, the absorbance of which is then measured in the visible region. Examples of such methods include:
Reaction with Diphenylamine (B1679370): Diazotization of the drug with nitrous acid followed by coupling with diphenylamine to form a pink-colored chromogen with a λmax at 521 nm. asianpubs.org
Reaction with Folin-Ciocalteu (FC) Reagent: A redox reaction with the FC reagent results in a product with a λmax at 675.5 nm. asianpubs.org
Reaction with p-Dimethylaminobenzaldehyde (PDAB): Formation of a colored Schiff base with a λmax at 411 nm. asianpubs.org
These methods have been shown to obey Beer's law over specific concentration ranges, for example, 10-50 µg/mL for the diphenylamine method, 5-25 µg/mL for the FC reagent method, and 20-100 µg/mL for the PDAB method. asianpubs.org
Another approach is difference spectrophotometry, where the absorbance is measured at the maximum and minimum wavelengths of the difference spectrum obtained by treating the acidic form of the drug as a blank and the basic form as the sample. nih.gov For this compound hydrochloride, the peak maximum and minimum have been observed at 221 nm and 275 nm, respectively. nih.gov
| Method | Reagent/Principle | λmax (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Direct UV Spectrophotometry | Measurement of absorbance in distilled water | 234 | Not specified |
| Colorimetric Method A | Diazotization and coupling with Diphenylamine | 521 | 10-50 |
| Colorimetric Method B | Redox reaction with Folin-Ciocalteu reagent | 675.5 | 5-25 |
| Colorimetric Method C | Schiff base formation with p-Dimethylaminobenzaldehyde | 411 | 20-100 |
| Difference Spectrophotometry | Measurement of difference spectrum between acidic and basic forms | 221 (max) and 275 (min) | 1-35 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the determination of certain pharmaceutical compounds. While this compound itself does not exhibit strong native fluorescence, methods based on fluorescence quenching or derivatization can be utilized for its quantification. sciencepg.comekb.eg
One study investigated the interaction between this compound and pepsin using fluorescence quenching spectroscopy. sciencepg.com This research demonstrated that this compound can quench the intrinsic fluorescence of pepsin, and this quenching effect can be used to study their binding mechanism. sciencepg.com The main quenching mode was identified as static quenching. sciencepg.com Although this study focused on the interaction mechanism rather than developing a quantitative analytical method, it establishes the principle that the fluorescence quenching properties of this compound can be measured.
For quantitative analysis, derivatization with a fluorogenic reagent is a common strategy for non-fluorescent or weakly fluorescent compounds. researchgate.netsemanticscholar.org Reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) have been used for the spectrofluorimetric determination of other β-lactam antibiotics, like cefoxitin (B1668866) sodium. ekb.eg This reagent reacts with the drug to form a highly fluorescent derivative. ekb.eg A similar approach could potentially be developed for this compound, which would involve optimizing reaction conditions such as pH, temperature, and reagent concentration to produce a stable fluorescent product. The resulting fluorophore would then be measured at its specific excitation and emission wavelengths.
| Methodology | Principle | Reagent/System | Potential Application for this compound |
|---|---|---|---|
| Fluorescence Quenching | The decrease in fluorescence intensity of a fluorophore due to interaction with the analyte. | Pepsin | The quenching of pepsin's intrinsic fluorescence by this compound has been demonstrated, indicating the feasibility of a quenching-based assay. |
| Derivatization | Reaction of the non-fluorescent analyte with a fluorogenic reagent to form a fluorescent product. | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) (used for other cephalosporins) | A potential method could be developed by reacting this compound with a suitable derivatizing agent to produce a measurable fluorescent signal. |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. wisc.edunih.gov As a chiroptical spectroscopy method, it provides significant insight into the three-dimensional structure of molecules in solution, including their absolute configurations and conformational distributions. mdpi.com For molecules like this compound, which contain multiple chiral centers, CD spectroscopy can serve as a sensitive probe of its spatial arrangement.
The utility of CD spectroscopy stems from its ability to detect conformational changes. The spectra in the far-UV region (below 260 nm) are particularly sensitive to the molecule's secondary structure, while bands in the near-UV region (above 260 nm) can provide a detailed "fingerprint" of the folded conformation. wisc.edu In principle, this technique could be employed to study the conformational dynamics of this compound in different solvent environments or upon interaction with biological macromolecules. By comparing experimental spectra with those predicted by Density Functional Theory (DFT) calculations, specific conformations can be identified and their populations estimated. mdpi.commdpi.com While CD spectroscopy is a standard tool for assessing the conformational integrity of chiral molecules, specific research applying this technique to the conformational analysis of this compound is not extensively documented in publicly available literature.
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical for obtaining reliable and reproducible data in research settings. For this compound, various chromatographic and spectrophotometric methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ijpca.orgijpca.orgjetir.org These methods are designed to be simple, accurate, precise, and selective for the estimation of the compound in bulk form and within various matrices. jetir.orgresearchgate.net High-performance liquid chromatography (HPLC) is a predominant technique, often utilizing a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile or methanol) and aqueous buffers. ijpca.orgjetir.orgresearchgate.net
Validation of these methods involves assessing a range of parameters to ensure their suitability for the intended research application. japsonline.com Key validation characteristics include specificity, selectivity, linearity, precision, accuracy, robustness, and the limits of detection and quantification. ijpca.orgresearchgate.net
Table 1: Example Validation Parameters for a Developed RP-HPLC Method for this compound
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10 - 50 µg/mL | Correlation coefficient (r²) close to 1 |
| Accuracy (% Recovery) | 99% - 100% | Typically 98% - 102% |
| Precision (% RSD) | < 2.0% | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity/Selectivity | No interference from excipients | Well-resolved peak of the analyte |
| Limit of Detection (LOD) | 2.66 µg/mL | Signal-to-noise ratio of ~3:1 |
| Limit of Quantitation (LOQ) | 8.07 µg/mL | Signal-to-noise ratio of ~10:1 |
This table is generated based on data found in the cited sources. ijpca.org
Specificity and Selectivity in Complex Matrices (e.g., in vitro media, animal tissues)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.orgresearchgate.net Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample. In research involving complex matrices like in vitro culture media or animal tissues, achieving high specificity and selectivity is paramount to avoid erroneous results.
Chromatographic methods, particularly HPLC, are well-suited for this challenge. The separation is typically achieved on a reverse-phase C18 column, where the choice of mobile phase composition and flow rate is optimized to resolve the this compound peak from other endogenous or exogenous compounds. ijpca.orgresearchgate.net Method validation studies demonstrate specificity by showing that there is no interference from common excipients or matrix components at the retention time of this compound. nih.gov The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring the signal corresponds solely to the analyte.
Sensitivity and Detection Limits for Mechanistic Studies
Mechanistic studies often require the quantification of very low concentrations of an analyte or its metabolites. Therefore, the analytical method must possess high sensitivity, which is reflected in its Limit of Detection (LOD) and Limit of Quantitation (LOQ). researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov
For this compound, various analytical methods have been developed with sensitivities suitable for diverse research needs. Spectrophotometric methods have reported LOD and LOQ values of 0.0876 µg/mL and 0.2976 µg/mL, respectively. nih.gov HPLC methods generally offer greater sensitivity, with reported LOD and LOQ values as low as 0.095 µg/mL and 0.288 µg/mL in some studies. researchgate.net
Table 2: Reported Sensitivity and Detection Limits for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|
| Difference Spectrophotometry | 0.0876 µg/mL | 0.2976 µg/mL |
| RP-HPLC Method 1 | 2.66 µg/mL | 8.07 µg/mL |
This table compiles data from multiple sources. ijpca.orgresearchgate.netnih.gov
Stability-Indicating Methods for Degradation Pathway Analysis
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. chromatographyonline.com The development of such methods is crucial for analyzing the degradation pathways of this compound. This process involves subjecting the compound to forced degradation under various stress conditions to produce its potential degradation products. openaccessjournals.com
For cephalosporins like this compound, common stress conditions include exposure to acidic and basic hydrolysis, oxidation, heat, and light. nih.govnih.gov For instance, studies on the related compound cefcapene (B134052) pivoxil involved degradation in 0.3 M hydrochloric acid at elevated temperatures (363 K) and thermal degradation in the solid state at temperatures up to 393 K. nih.gov The goal is to achieve partial degradation (typically 20–80%) of the drug. nih.gov
The subsequent step is to develop an HPLC method that can separate the intact drug from all the degradation products formed during the stress testing. chromatographyonline.comopenaccessjournals.com The specificity of the method is demonstrated by its ability to resolve the main drug peak from the peaks of the degradants, thus providing a clear picture of the stability profile and helping to elucidate the degradation pathways. nih.govresearchgate.net The influence of factors like temperature and humidity on the degradation kinetics of this compound has been studied using such validated HPLC methods. nih.gov
Mechanistic Drug Interaction Studies
In Vitro Enzyme Inhibition/Induction Studies (e.g., Cytochrome P450)
The Cytochrome P450 (CYP) superfamily of enzymes is a primary system for drug metabolism. pensoft.netcriver.com Inhibition or induction of these enzymes is a common cause of drug-drug interactions. evotec.com In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods to assess a compound's potential to inhibit or induce specific isoforms such as CYP1A2, CYP2D6, and CYP3A4. pensoft.netevotec.commdpi.com
A comprehensive review of the clinical pharmacokinetics of cefetamet (B193807) pivoxil notes that no significant drug interactions had been identified at the time of publication. nih.govnih.gov The disposition of the active moiety, cefetamet, is primarily influenced by renal function rather than metabolic pathways that typically involve CYP enzymes. nih.govncats.io While general pharmacokinetic studies suggest a low potential for interactions mediated by metabolic enzymes, specific in vitro studies detailing the direct effects of cefetamet pivoxil or its active form, cefetamet, on the inhibition or induction of Cytochrome P450 isoforms are not extensively detailed in publicly available literature.
Transport Protein Modulation Studies (e.g., P-glycoprotein, OAT, OCT)
Drug transport proteins, such as P-glycoprotein (P-gp), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a significant role in the absorption, distribution, and excretion of many drugs. nih.gov Modulation of these transporters can lead to clinically relevant drug interactions. For instance, P-glycoprotein is an efflux transporter that can limit the intestinal absorption and tissue penetration of its substrates. nih.gov
Specific in vitro studies examining the interaction of cefetamet pivoxil with transport proteins like P-glycoprotein, OATs, or OCTs are not readily found in the available scientific literature. However, studies on other oral β-lactam prodrugs with similar chemical structures provide some context. For example, tebipenem (B1682724) pivoxil, another pivalate (B1233124) ester prodrug, has been shown to be a substrate for the influx transporters OATP1A2 and OATP2B1, which facilitates its intestinal absorption. researchgate.net That study suggested that P-glycoprotein was not involved in the transport of tebipenem pivoxil. researchgate.net While this suggests a potential mechanism for absorption for similar compounds, direct evidence from studies on cefetamet pivoxil is required for confirmation.
Molecular Interaction with Biological Macromolecules (e.g., Pepsin binding studies)
The interaction of drugs with proteins can influence their bioavailability and mechanism of action. Studies have investigated the binding interaction between cefetamet pivoxil (CFP) and pepsin (PEP), a primary digestive enzyme in the stomach. sciencepublishinggroup.comresearchgate.net
Using techniques such as fluorescence spectroscopy and molecular docking, researchers have elucidated the mechanism of this interaction. sciencepublishinggroup.comresearchgate.netresearchgate.net The findings indicate that cefetamet pivoxil binds to pepsin, causing fluorescence quenching through a static mechanism, which implies the formation of a stable, non-fluorescent complex. sciencepublishinggroup.comresearchgate.net The binding process is spontaneous, as indicated by the negative values of Gibbs free energy (ΔG). researchgate.net
Studies determined that there is approximately one binding site for cefetamet pivoxil on the pepsin molecule. sciencepublishinggroup.com The interaction is primarily driven by electrostatic forces. researchgate.net The binding constants and thermodynamic parameters have been calculated at different temperatures to characterize the stability and nature of the interaction. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com
The following table summarizes the binding constants and thermodynamic parameters for the interaction between Cefetamet Pivoxil and Pepsin at various temperatures.
| Parameter | 298 K (25 °C) | 303 K (30 °C) | 310 K (37 °C) |
| Binding Constant (Kₐ) (L·mol⁻¹) * | 1.54 x 10³ | 1.29 x 10³ | 1.01 x 10³ |
| Number of Binding Sites (n) | ~1 | ~1 | ~1 |
| Enthalpy Change (ΔH) (kJ·mol⁻¹) | -26.68 | -26.68 | -26.68 |
| Entropy Change (ΔS) (J·mol⁻¹·K⁻¹) | -30.88 | -30.88 | -30.88 |
| Gibbs Free Energy (ΔG) (kJ·mol⁻¹) | -17.49 | -17.15 | -16.93 |
| Data derived from fluorescence quenching studies. sciencepublishinggroup.com |
Advanced Research Perspectives and Future Directions
Design of Next-Generation Prodrugs for Improved Bioactivation
Cefetamet (B193807) pivoxil is a prodrug, a pivalate (B1233124) ester of cefetamet, designed to improve oral absorption. nih.govtandfonline.com Upon administration, it is hydrolyzed by esterases in the gut wall and/or liver to release the active drug, cefetamet. tandfonline.comnih.gov However, the efficiency of this bioactivation process can be a limiting factor.
Strategies to Overcome Esterase Hydrolysis Limitations
The hydrolysis of cefetamet pivoxil by intestinal esterases is a critical step for its therapeutic effect. researchgate.net However, the rate and extent of this enzymatic conversion can be influenced by various factors, including diet. researchgate.net Research has shown that a high-fat diet can increase intestinal esterase activity, while fasting or a fat-free diet can decrease it. researchgate.net This variability can lead to inconsistent drug absorption. researchgate.net
Future strategies to overcome these limitations could involve:
Enzyme-Independent Prodrugs: Designing prodrugs that are activated by non-enzymatic chemical hydrolysis, potentially leading to more consistent bioactivation.
Modifying the Ester Moiety: Altering the ester group of the prodrug to optimize its affinity and hydrolysis rate by intestinal esterases. Studies on other cephalosporin (B10832234) prodrugs suggest that the stereochemistry of the ester can significantly impact the rate of enzymatic hydrolysis. researchgate.net
Co-administration with Esterase Enhancers: Investigating the potential of co-administering safe, non-drug compounds that can predictably enhance the activity of intestinal esterases.
Targeted Prodrug Delivery Approaches
Targeted drug delivery aims to concentrate the therapeutic agent at the site of infection, thereby increasing efficacy and reducing systemic side effects. researchgate.netdovepress.com For cefetamet pivoxil, this could involve designing prodrugs that are specifically activated at the infection site.
Potential targeted delivery strategies include:
Bacteria-Activated Prodrugs: Developing prodrugs that are cleaved by specific bacterial enzymes present at the site of infection. This would ensure that the active cefetamet is released precisely where it is needed.
Nanocarrier Systems: Encapsulating cefetamet pivoxil within nanocarriers, such as liposomes or polymeric nanoparticles, that are designed to target bacterial cells or infected tissues. mdpi.comnih.gov These nanocarriers can be engineered to release the drug in response to specific stimuli present in the infection microenvironment, such as pH changes or the presence of bacterial toxins. mdpi.com
Combination Strategies with β-Lactamase Inhibitors
A major mechanism of bacterial resistance to β-lactam antibiotics like cefetamet is the production of β-lactamase enzymes, which inactivate the drug. wikipedia.org Combining cefetamet with a β-lactamase inhibitor can protect it from degradation and restore its activity against resistant bacteria. wikipedia.orggoogle.com
Commonly used β-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam. wikipedia.orggoogleapis.com Research has explored the in vitro effects of combining β-lactams with these inhibitors against various bacterial strains. asm.org Studies have shown that such combinations can be effective against bacteria that have acquired extended-spectrum β-lactamases (ESBLs), which confer resistance to a broad range of cephalosporins. frontiersin.org
A patent application describes a pharmaceutical composition containing cefetamet and a β-lactamase inhibitor, suggesting the potential for developing a fixed-dose combination product. google.com The patent highlights that such a combination could have stronger bacteriostatic activity compared to the antibiotic alone. google.com
Table 1: Investigated Combinations of Cefetamet and β-Lactamase Inhibitors
| β-Lactamase Inhibitor | Potential Advantage | Reference |
| Sulbactam | Can be combined in various ratios to enhance activity against resistant strains. google.com | google.com |
| Tazobactam | Can be combined in various ratios to enhance activity against resistant strains. google.com | google.com |
| Clavulanic Acid | A well-established inhibitor effective against many Class A β-lactamases. wikipedia.org | wikipedia.org |
Chemoinformatics and In Silico Drug Discovery for Cefetamet Derivatives
Chemoinformatics and in silico drug discovery methods are powerful tools for accelerating the identification and optimization of new drug candidates. frontiersin.orgnih.gov These computational approaches can be applied to develop novel cefetamet derivatives with improved properties.
Virtual Screening for Novel Antagonists/Potentiators
Virtual screening involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.govfrontiersin.org In the context of cefetamet, virtual screening could be used to:
Identify Novel Cefetamet Derivatives: Screen virtual libraries for compounds with a similar structure to cefetamet but with predicted higher affinity for penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.
Discover Potentiators: Identify molecules that, while not having direct antibacterial activity themselves, can enhance the activity of cefetamet. nih.gov This could involve targeting bacterial factors that contribute to resistance or enhancing the permeability of the bacterial cell wall to cefetamet.
Predictive Modeling of Antimicrobial Activity and Resistance
Predictive modeling uses computational algorithms to build models that can predict the biological activity or properties of chemical compounds based on their structure. mdpi.comjapsonline.com For cefetamet, this could involve:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the antimicrobial activity of novel cefetamet derivatives against various bacterial strains. These models can help prioritize the synthesis of the most promising compounds.
Modeling Resistance Mechanisms: Using computational models to understand how mutations in PBPs or the expression of different β-lactamases affect the efficacy of cefetamet. This knowledge can guide the design of new derivatives that are less susceptible to resistance. Predictive modeling has been used to estimate the impact of specific β-lactamase genes on the minimum inhibitory concentration (MIC) of other cephalosporins. mdpi.com
By leveraging these advanced research strategies, the scientific community can work towards developing new and improved therapies based on the cefetamet scaffold, helping to address the ongoing challenge of antimicrobial resistance.
Applications in Pre-Clinical In Vitro and Ex Vivo Models
The evolution of preclinical models is pivotal for deepening the understanding of drug efficacy, metabolism, and resistance. For mature compounds like Cefetamet Pivoxil, advanced in vitro and ex vivo systems offer new avenues to explore complex biological interactions that were not possible with earlier technologies.
Antimicrobial resistance remains a significant challenge in the clinical use of antibiotics, including third-generation cephalosporins. The mechanisms of resistance to cephalosporins are commonly linked to the production of β-lactamase enzymes, which inactivate the drug. toku-e.comnih.gov Preclinical investigation of how resistance emerges and propagates is critical for developing strategies to overcome it. td2inc.com
Advanced in vitro models are instrumental in this pursuit. Unlike traditional static cultures, novel systems such as continuous or adaptive culture models can simulate the dynamic conditions of a persistent infection. td2inc.com These methods involve exposing bacterial populations to gradually increasing concentrations of an antibiotic over extended periods to select for and isolate resistant variants. atcc.org The resulting resistant strains can then be analyzed through genomic, transcriptomic, or proteomic profiling to identify the specific mutations or changes in gene expression responsible for the resistance phenotype. td2inc.com
While these methodologies are well-established in fields like oncology for studying resistance to targeted therapies, their specific application to Cefetamet Pivoxil is an emerging research frontier. atcc.orgcrownbio.com Such models could elucidate the specific evolutionary pathways leading to Cefetamet resistance, identify potential collaborating mutations, and test the efficacy of combination therapies designed to block these escape mechanisms. The development of Cefetamet Pivoxil-resistant bacterial lines in highly controlled and reproducible in vitro systems would provide an invaluable tool for screening new compounds capable of restoring its efficacy. crownbio.com
Cefetamet pivoxil is a prodrug that is hydrolyzed by esterases in the body to its microbiologically active form, cefetamet. nih.gov Understanding the precise dynamics of this bioactivation, as well as any subsequent metabolism of the active compound, is crucial for a complete pharmacological profile. Traditional preclinical models, such as 2D cell cultures or animal models, often fail to accurately replicate human-specific metabolic pathways. researchgate.net
Three-dimensional (3D) organoid models, particularly those derived from human liver tissue, represent a significant advancement for preclinical drug assessment. researchgate.nethuborganoids.nl These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of the native organ, expressing a wide array of drug-metabolizing enzymes and transporters. mdpi.combiorxiv.org Liver organoids can be cultured for extended periods, making them suitable for studying long-term drug effects and metabolism. researchgate.net
For Cefetamet Pivoxil, liver organoid models offer a promising platform to:
Investigate the rate and efficiency of its conversion to active cefetamet in a human-relevant system.
Study the expression and activity of specific esterases involved in the hydrolysis process.
Assess the potential for further metabolism of cefetamet by Phase I or Phase II enzymes. mdpi.com
Evaluate potential hepatotoxicity in a model that more closely mimics human liver physiology. huborganoids.nl
Although specific research applying organoid technology to Cefetamet Pivoxil has not been widely published, the approach holds considerable potential. It could provide more accurate predictions of human pharmacokinetics and drug-drug interactions, refining our understanding of the compound's behavior in the body. A study in patients with hepatic cirrhosis found no significant impact on the pharmacokinetics of cefetamet, suggesting that its activation and clearance are not heavily dependent on perfect liver function. nih.gov Organoid models could further dissect the underlying metabolic resilience observed in these clinical findings.
Environmental Fate and Degradation Studies (Non-Clinical)
The presence of antibiotics in the environment is a growing concern due to the potential for promoting antimicrobial resistance and ecotoxicity. nih.gov Understanding the stability and degradation pathways of compounds like Cefetamet Pivoxil under various environmental conditions is therefore essential. Non-clinical studies have focused on its chemical stability and decomposition under simulated environmental stressors.
Cefetamet Pivoxil is susceptible to degradation, primarily through hydrolysis. The rate and products of this degradation are highly dependent on the surrounding medium and its pH. A key study compared its degradation in a simple phosphate (B84403) buffer to that in human intestinal juice, revealing significant differences. asm.orgasm.org In the buffer, degradation was slower, and the primary degradation product was the inactive Δ2-isomer. asm.orgasm.org Conversely, in intestinal juice, degradation was much more rapid, and the main product was the biologically active Δ3-cephalosporin (cefetamet), indicating that enzymatic hydrolysis outpaces chemical isomerization. asm.orgasm.org
| Medium | Half-Life (t½) | Primary Degradation Product | Reference |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | 4.3 hours | Δ2-Cephalosporin (61%) | asm.org, asm.org |
| Human Intestinal Juice (pH 7.4) | 0.78 hours | Δ3-Cephalosporin (86%) | asm.org, asm.org |
Forced degradation studies, which subject the compound to harsh chemical conditions, have been performed to identify potential degradation products and assess its stability. These studies show that Cefetamet Pivoxil hydrochloride is susceptible to degradation under acidic, basic, and oxidative stress. sci-hub.seresearchgate.net The compound demonstrates maximum stability in the pH range of 3 to 5. nih.gov
| Condition | Duration | Extent of Degradation | Reference |
|---|---|---|---|
| 0.1 N Hydrochloric Acid (Reflux) | 4 hours | 57.8% | sci-hub.se |
| 0.1 N Sodium Hydroxide | Not specified | Susceptible to degradation | researchgate.net |
| 3% Hydrogen Peroxide | 2 hours | 14.6% | sci-hub.se |
| Increased Temperature & Relative Humidity | Not specified | Susceptible to degradation | researchgate.net |
The kinetics of hydrolysis follow a first-order reaction, and the process is catalyzed by buffers such as acetate (B1210297) and phosphate. nih.gov The influence of temperature is also significant; as temperature increases, the rate of degradation accelerates. researchgate.net These findings indicate that under various environmental conditions, particularly in aqueous systems with neutral or alkaline pH, Cefetamet Pivoxil is unlikely to persist for long periods. However, the degradation products themselves may have environmental implications that warrant further study.
Q & A
Q. How to ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
